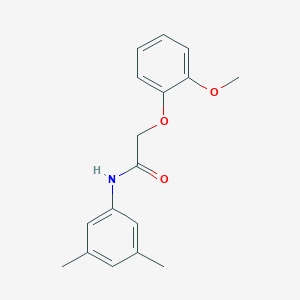![molecular formula C22H20N2O5 B259090 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid CAS No. 5567-36-2](/img/structure/B259090.png)
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes in the body. Adenosine receptors are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. The adenosine A1 receptor is one of the four subtypes of adenosine receptors and is mainly found in the brain, heart, and kidney.
作用機序
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor and preventing adenosine from binding. Adenosine A1 receptors are coupled to G proteins, and their activation leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid blocks the inhibitory effect of adenosine on cAMP levels, leading to an increase in cAMP levels and downstream signaling pathways.
Biochemical and Physiological Effects
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has been shown to increase the release of acetylcholine and dopamine, leading to improved cognitive function and memory. 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving myocardial function.
実験室実験の利点と制限
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has several advantages as a research tool, including its high selectivity and potency for the adenosine A1 receptor, which allows for specific targeting of this receptor subtype. However, 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has some limitations, including its poor solubility in water and its short half-life in vivo, which may limit its use in certain experimental settings.
将来の方向性
Future research on 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid could focus on developing new analogs with improved pharmacokinetic properties and selectivity for the adenosine A1 receptor. 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid could also be used in combination with other drugs or therapies to investigate its potential therapeutic applications in various diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Additionally, further studies could explore the role of adenosine A1 receptors in the regulation of immune function and inflammation.
合成法
The synthesis of 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid involves the reaction of 1,3-diphenyl-2-propen-1-one with pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N-phenethylcarbonyl chloride to obtain the final product, 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid.
科学的研究の応用
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine A1 receptors are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity in the brain. 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has been used to investigate the role of adenosine A1 receptors in the modulation of sleep-wake cycle, anxiety, and cognition.
特性
CAS番号 |
5567-36-2 |
|---|---|
製品名 |
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid |
分子式 |
C22H20N2O5 |
分子量 |
392.4 g/mol |
IUPAC名 |
(E)-4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(2-phenylethyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H20N2O5/c25-19(11-12-21(27)28)23(14-13-16-7-3-1-4-8-16)18-15-20(26)24(22(18)29)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,27,28)/b12-11+ |
InChIキー |
KJHTUIFTMLEAMC-VAWYXSNFSA-N |
異性体SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)/C=C/C(=O)O |
SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)




![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)